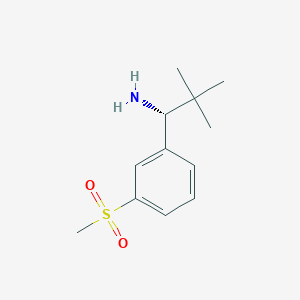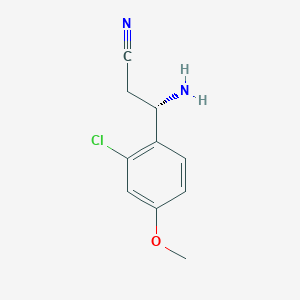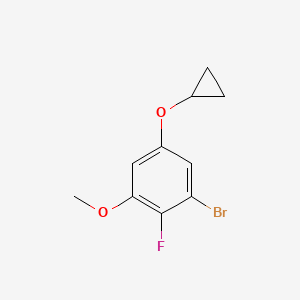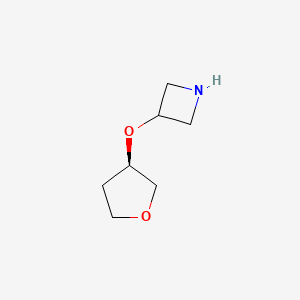
(R)-3-((Tetrahydrofuran-3-YL)oxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine is a chiral compound that features a tetrahydrofuran ring attached to an azetidine ring via an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine typically involves the reaction of a suitable azetidine precursor with a tetrahydrofuran derivative. One common method involves the use of a nucleophilic substitution reaction where the azetidine ring is formed by reacting an azetidine precursor with a tetrahydrofuran derivative under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups attached to the azetidine or tetrahydrofuran rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted azetidine or tetrahydrofuran derivatives.
科学研究应用
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to fit into specific binding sites, influencing biochemical processes.
相似化合物的比较
Similar Compounds
(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine: The enantiomer of ®-3-((Tetrahydrofuran-3-YL)oxy)azetidine, with similar structural properties but different stereochemistry.
3-((Tetrahydrofuran-3-YL)oxy)pyrrolidine: A similar compound with a pyrrolidine ring instead of an azetidine ring.
3-((Tetrahydrofuran-3-YL)oxy)piperidine: Another similar compound with a piperidine ring.
Uniqueness
®-3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to its specific chiral configuration and the presence of both tetrahydrofuran and azetidine rings. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-[(3R)-oxolan-3-yl]oxyazetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2/t6-/m1/s1 |
InChI 键 |
OVTODFDSEFOLKD-ZCFIWIBFSA-N |
手性 SMILES |
C1COC[C@@H]1OC2CNC2 |
规范 SMILES |
C1COCC1OC2CNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)

![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

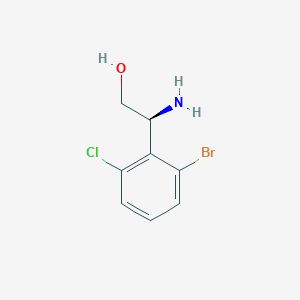

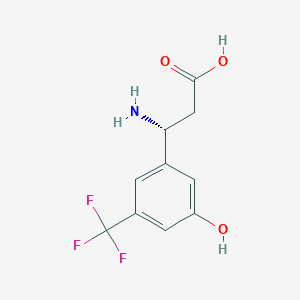

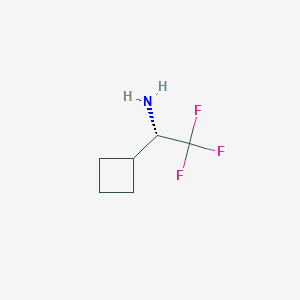
![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
